molecular formula C14H11F3N2O2 B14338987 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- CAS No. 106324-90-7

3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-

Cat. No.: B14338987
CAS No.: 106324-90-7
M. Wt: 296.24 g/mol
InChI Key: WBVFYMZADZHLEF-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- is an organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridinecarboxamide structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 3-(trifluoromethyl)phenol in the presence of a coupling agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridinecarboxamides and phenoxy derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

106324-90-7

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide

InChI

InChI=1S/C14H11F3N2O2/c1-8-5-11(12(18)20)13(19-7-8)21-10-4-2-3-9(6-10)14(15,16)17/h2-7H,1H3,(H2,18,20)

InChI Key

WBVFYMZADZHLEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N

Origin of Product

United States

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